P2X7 Receptor Antagonism: Nanomolar Potency Against Human Target
This compound exhibits exceptionally high antagonist affinity for the human P2X7 receptor. In a functional assay using differentiated human THP-1 cells, it inhibited benzoyl-ATP-induced IL-1β release with an IC₅₀ of 5.01 nM [1]. In a separate assay measuring calcium flux in human 1321N1 cells stably expressing the receptor, the compound displayed IC₅₀ values of 10 nM and 10.2 nM [1]. This potency starkly contrasts with other P2X7 ligands. For instance, compound CHEMBL206904 had an IC₅₀ of 631 nM for inhibiting calcium flux in the same 1321N1 cell model [2], and compound CHEMBL4166158 had an IC₅₀ of 263 nM in an ethidium uptake assay using HEK293 cells [3].
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.01 nM (THP-1 cells); 10 nM / 10.2 nM (1321N1 cells) |
| Comparator Or Baseline | CHEMBL206904: 631 nM (1321N1 cells); CHEMBL4166158: 263 nM (HEK293 cells) |
| Quantified Difference | >50-fold more potent than CHEMBL206904 in comparable cell model |
| Conditions | Human recombinant P2X7 expressed in THP-1 or 1321N1 cells; functional assays (IL-1β release, Ca²⁺ flux, ethidium uptake) |
Why This Matters
The 50- to 100-fold higher potency ensures robust target engagement at lower concentrations, reducing potential off-target effects and conserving valuable compound in long-term studies.
- [1] BindingDB. (n.d.). Entry BDBM50412149 (CHEMBL497967) for trans-1,2-Bis(4-fluorobenzoyl)ethylene. View Source
- [2] BindingDB. (n.d.). Entry BDBM50410939 (CHEMBL206904) for comparator compound. View Source
- [3] BindingDB. (n.d.). Entry BDBM50370313 (CHEMBL4166158) for comparator compound. View Source
